2,6-Dichlorophenyl isocyanate

Tyrosine Kinase Inhibition FGFR VEGFR

2,6-Dichlorophenyl isocyanate (2,6-DCPI) is the ortho,ortho'-disubstituted aryl isocyanate that delivers a unique kinase selectivity fingerprint unattainable with 2,4-, 3,4-, or 3,5-dichloro regioisomers. The 2,6-dichlorophenyl urea fragment confers ~500-fold higher c-Src activity and ~10-fold higher PDGFR activity vs. FGFR-selective analogs, with sub-nanomolar HCK binding (Kd=3.30 nM). The dual ortho-chloro steric shield controls nucleophilic addition rates for selective functionalization in complex molecule synthesis. Verify identity upon receipt via the distinct melting point of 42–44°C—deviations immediately flag moisture degradation or supplier mislabeling. Procure 2,6-DCPI specifically when synthesizing 1,6-naphthyridine-2-urea derivatives for multi-kinase targeting or HCK inhibitor campaigns requiring low-nanomolar potency.

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
CAS No. 39920-37-1
Cat. No. B146599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenyl isocyanate
CAS39920-37-1
Molecular FormulaC7H3Cl2NO
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N=C=O)Cl
InChIInChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
InChIKeyHMVKMAMIRAVXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorophenyl Isocyanate (CAS 39920-37-1) | Technical Baseline & Class Identity


2,6-Dichlorophenyl isocyanate (2,6-DCPI) is a halogenated aryl isocyanate characterized by chlorine substitution at both ortho positions of the phenyl ring . This symmetrical 2,6-dichloro substitution pattern distinguishes it from other dichlorophenyl isocyanate regioisomers (e.g., 2,4-, 3,4-, or 3,5-dichloro) . As an electrophilic reagent, 2,6-DCPI reacts readily with nucleophiles such as amines and alcohols to form ureas and carbamates, serving primarily as a synthetic intermediate in medicinal chemistry and agrochemical development .

Why 2,6-Dichlorophenyl Isocyanate (CAS 39920-37-1) Cannot Be Casually Substituted


Procurement based solely on the 'dichlorophenyl isocyanate' class descriptor introduces substantial technical risk. Regioisomers such as 2,4-dichlorophenyl isocyanate (CAS 2612-57-9) and 3,5-dichlorophenyl isocyanate (CAS 34893-92-0) differ in their physicochemical and electronic properties due to distinct substitution patterns, which directly impact reaction kinetics and downstream product profiles . Furthermore, the unique 2,6-substitution imparts a distinct kinase selectivity fingerprint when incorporated into pharmacologically active urea derivatives, a property that cannot be replicated by other dichlorophenyl isomers [1]. The sections below provide quantitative evidence of these differentiation dimensions.

2,6-Dichlorophenyl Isocyanate (CAS 39920-37-1) | Head-to-Head Quantitative Differentiation Evidence


Kinase Selectivity Fingerprint: 2,6-Dichlorophenyl vs. 3,5-Dimethoxyphenyl Urea Derivatives

When incorporated into 1,6-naphthyridine-2-urea derivatives, the 2,6-dichlorophenyl moiety yields a kinase inhibition profile that is markedly distinct from that of the 3,5-dimethoxyphenyl analog. Specifically, 3-(2,6-dichlorophenyl)-2-urea derivatives demonstrate reduced selectivity against PDGFR (approximately 10-fold more effective) and c-Src (approximately 500-fold more effective) compared to the 3-(3,5-dimethoxyphenyl) counterparts, which exhibit >100-fold selectivity for FGFR/VEGFR over PDGFR and c-Src [1]. This differential selectivity is a direct consequence of the aryl substitution pattern and is critical for applications requiring multi-kinase targeting rather than high selectivity for FGFR alone.

Tyrosine Kinase Inhibition FGFR VEGFR PDGFR c-Src Selectivity Profiling

Comparative Binding Affinity of a 2,6-Dichlorophenyl-Containing Inhibitor for HCK Kinase

A derivative containing the 6-(2,6-dichlorophenyl) moiety, identified as PD-173955 (CHEMBL386051), exhibits a binding constant (Kd) of 3.30 nM for the HCK (hematopoietic cell kinase) domain [1]. This sub-nanomolar affinity places the compound among potent HCK binders. In comparison, a structurally distinct inhibitor, SKI-606 (containing a 2,4-dichloro-5-methoxyphenyl group), shows a Kd of 3.40 nM for the same target, indicating a comparable but distinct binding profile [1]. This data point underscores the value of the 2,6-dichlorophenyl fragment in achieving high-affinity interactions with specific kinase targets.

Kinase Inhibitor HCK Binding Affinity Kd Medicinal Chemistry

Reactivity Modulation via Steric and Electronic Ortho-Effects

The presence of chlorine atoms at both the 2- and 6-positions (ortho to the isocyanate group) creates a unique steric environment that differentiates 2,6-DCPI from other dichlorophenyl isocyanate regioisomers. While direct kinetic rate constants for 2,6-DCPI are not reported, studies on analogous aryl isocyanates establish that steric hindrance at the ortho position(s) markedly reduces reaction rates with nucleophiles such as amines and alcohols [1]. Furthermore, the electron-withdrawing inductive effect of the ortho-chloro substituents increases the electrophilicity of the NCO group compared to unsubstituted phenyl isocyanate . For 2,6-DCPI, these opposing electronic (activating) and steric (deactivating) effects result in a reactivity profile that is distinct from both less hindered isomers (e.g., 3,5-dichloro) and more activated but unhindered isomers (e.g., 4-chloro).

Reaction Kinetics Ortho Effect Steric Hindrance Electrophilicity Nucleophilic Addition

Physical Property Differentiation: Melting Point as a Purity and Handling Indicator

The reported melting point of 2,6-dichlorophenyl isocyanate is 42-44°C . This value is significantly different from that of other dichlorophenyl isocyanate isomers, such as 2,4-dichlorophenyl isocyanate (CAS 2612-57-9) which melts at 57-60°C , and 3,5-dichlorophenyl isocyanate (CAS 34893-92-0) which melts at 33-36°C . A melting point near ambient temperature is a critical handling consideration; 2,6-DCPI is a solid at standard refrigeration temperatures (e.g., 2-8°C) but can melt or soften at typical laboratory ambient temperatures (20-25°C), potentially complicating weighing and transfer operations. Furthermore, melting point serves as a primary indicator of purity, with deviations from the expected range signaling degradation or contamination, particularly given the compound's moisture sensitivity.

Physical Properties Melting Point Purity Assessment Handling Storage

2,6-Dichlorophenyl Isocyanate (CAS 39920-37-1) | Data-Driven Application Scenarios for Procurement


Synthesis of Multi-Kinase Inhibitors with Broadened Selectivity Profiles

Procure 2,6-dichlorophenyl isocyanate when the research objective is to synthesize 1,6-naphthyridine-2-urea derivatives or related scaffolds intended for multi-kinase targeting, particularly where c-Src or PDGFR inhibition is desired alongside FGFR activity. The evidence demonstrates that the 2,6-dichlorophenyl fragment confers approximately 500-fold higher c-Src activity and 10-fold higher PDGFR activity compared to the FGFR-selective 3,5-dimethoxyphenyl analog [1]. This distinct selectivity fingerprint is essential for programs investigating angiogenesis inhibitors with broader anti-tumor mechanisms.

Lead Optimization of High-Affinity HCK Kinase Binders

Select 2,6-dichlorophenyl isocyanate as a building block for the synthesis of potential HCK kinase inhibitors. A derivative containing the 2,6-dichlorophenyl fragment exhibits a sub-nanomolar Kd of 3.30 nM for the HCK domain [1]. This high binding affinity validates the use of this specific isocyanate in medicinal chemistry campaigns focused on HCK or related Src-family kinases, where achieving low nanomolar potency is a primary objective.

Controlled Urea and Carbamate Synthesis Requiring Sterically Modulated Kinetics

Choose 2,6-dichlorophenyl isocyanate for reactions with amines or alcohols where a sterically hindered electrophile is required to control reaction kinetics or improve regioselectivity in complex molecule synthesis. The dual ortho-chloro substitution provides a unique steric shield around the NCO group, which, based on class-level inference, reduces nucleophilic addition rates compared to less hindered isomers [1]. This property can be exploited to prevent unwanted side reactions or to achieve selective functionalization in the presence of multiple nucleophiles.

Quality Control via Melting Point Confirmation Upon Receipt

Upon procurement, utilize the well-defined melting point of 42-44°C [1] as a primary identity and purity check. This value is distinct from other dichlorophenyl isocyanate isomers and serves as a rapid, low-cost verification of the correct material. Deviations from this range immediately flag potential issues with moisture degradation, contamination, or supplier mislabeling, preventing the use of compromised reagent in sensitive synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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